molecular formula C8H11F3N2O3 B13831950 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid

Cat. No.: B13831950
M. Wt: 240.18 g/mol
InChI Key: ANTLFTRMIBAQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (hereafter referred to as the parent compound) is a bicyclic carboxamide with a rigid azabicyclo scaffold. Its trifluoroacetic acid (TFA) salt form is commonly used in pharmaceutical synthesis, particularly as an intermediate in the production of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes . The TFA counterion aids in purification and stabilization during synthesis. Key properties include:

  • CAS Number: 361440-69-9 (TFA salt)
  • Molecular Formula: C₆H₁₀N₂O·C₂HF₃O₂
  • Role: Intermediate in drug synthesis, impurity in pharmaceuticals .

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.C2HF3O2/c7-6(9)5-2-3-1-4(3)8-5;3-2(4,5)1(6)7/h3-5,8H,1-2H2,(H2,7,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTLFTRMIBAQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation from 2-Aminomethylcyclopropyl-1,1-dialkyl Acetal (Classical Route)

A patented process describes the synthesis starting from cis 2-aminomethylcyclopropyl-1,1-dialkyl acetal which undergoes a series of transformations to yield the bicyclic acid, which can be converted to the carboxamide and subsequently to its trifluoroacetic acid salt.

Key steps:

  • Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate to 2-cyanocyclopropyl carboxylic acid.
  • Conversion to acid chloride using oxalyl chloride.
  • Reduction to 2-aminomethylcyclopropyl-1,1-dialkyl acetal.
  • Cyclization with potassium cyanide and methanesulfonic acid to form 3-azabicyclo[3.1.0]hexane-2-carbonitrile.
  • Hydrolysis and acid treatment to yield cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
  • Conversion to carboxamide and trifluoroacetic acid salt by standard acid-base reactions.

This method is noted for its ability to produce the compound with confirmed stereochemistry and purity through fractional crystallization or ion exchange chromatography.

Coupling with Protected Hydroxyadamantane Derivatives

Another efficient route involves coupling the bicyclic amide with protected hydroxyadamantane derivatives, followed by dehydration and deprotection steps.

Process outline:

  • Preparation of tert-butyl (S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetate derivatives.
  • Coupling with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (HOBt).
  • Dehydration using trifluoroacetic anhydride (TFAA) and pyridine to form cyano derivatives.
  • Hydrolysis and deprotection with aqueous sodium hydroxide and potassium carbonate.
  • Final acid treatment (e.g., hydrochloric acid) to yield the target compound as trifluoroacetic acid salt.

This telescopic process provides good yields and maintains stereochemical fidelity but requires careful control of reaction conditions to minimize racemization.

Alternative Dehydration and Coupling Methods

Several synthetic routes have been compared, highlighting the use of different activating agents and bases:

Route Key Features Advantages Disadvantages
Route 1 (Mixed Anhydride) Formation of mixed anhydride from 3-hydroxyadamantane-Boc-S-glycine, then coupling Mild conditions Use of methanesulfonyl chloride poses safety risks
Route 2 (Trifluoroacetic Anhydride) Coupling followed by dehydration with trifluoroacetic anhydride Effective dehydration Longer reaction times cause racemization, lower purity
Route 3 (Active Ester) Preparation of active ester followed by coupling Mild reaction conditions Lower conversion rates affect purity
Route 4 (1-Propanephosphonic Acid Cyclic Anhydride) Use of T3P as coupling and dehydration agent Efficient, less hazardous Requires precise control of conditions

The choice of route depends on balancing yield, purity, safety, and scalability.

Process Parameters and Conditions

Step Reagents/Conditions Temperature Time Notes
Coupling with methanesulfonic acid salt Methanol, ethanol, or other alcohol solvents; triethylamine 50-70 °C Variable Formation of methanesulfonic acid salt intermediate
Dehydration Trifluoroacetic anhydride, pyridine Ambient to mild heating Hours Critical for cyano group formation; avoid racemization
Deprotection Aqueous NaOH, K2CO3 Room temperature Hours Removes protecting groups, yields free amide
Final salt formation Treatment with trifluoroacetic acid or HCl Room temperature Hours Produces stable trifluoroacetic acid salt

Research Findings and Optimization Insights

  • The methanesulfonic acid salt of the bicyclic amide is a useful intermediate that improves solubility and reactivity in coupling reactions.
  • Dehydration with trifluoroacetic anhydride is a common step but must be carefully timed to avoid racemization and impurity formation.
  • Use of coupling agents like EDC.HCl and additives such as HOBt enhances yield and stereochemical control.
  • Alternative coupling agents like T3P offer safer and more efficient dehydration and coupling but require optimization for scale-up.
  • Purification techniques including fractional crystallization and ion-exchange chromatography are essential to isolate stereochemically pure products.

Summary Table of Preparation Routes

Preparation Route Key Reagents Coupling Agent Dehydration Agent Yield & Purity Notes Reference
Classical acetal route 2-aminomethylcyclopropyl-1,1-dialkyl acetal, KCN, HCl N/A N/A High stereochemical purity; multi-step
Hydroxyadamantane coupling Boc-protected hydroxyadamantane, methanesulfonic acid salt EDC.HCl, HOBt Trifluoroacetic anhydride Good yields; racemization risk if prolonged
Active ester method Hydroxyadamantane-Boc-S-glycine active ester N/A Trifluoroacetic anhydride Lower conversion; purity affected
T3P method Hydroxyadamantane-Boc-S-glycine, organic base T3P T3P Efficient; safer reagent profile

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
The compound has been investigated for its role as a pharmacophore in drug design. Its bicyclic structure contributes to its ability to interact with biological targets, making it a candidate for developing novel therapeutics.

  • Case Study: Analgesic Properties
    A study demonstrated that derivatives of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide exhibited analgesic effects comparable to established pain relievers. The mechanism was attributed to modulation of pain pathways through opioid receptors.

2. Neurological Disorders:
Research indicates that this compound may have neuroprotective properties, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

  • Data Table: Neuroprotective Effects
CompoundModelEffectReference
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamideMouse model of Alzheimer'sReduced amyloid plaque formation
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamideRat model of Parkinson'sImproved motor function

Material Science

1. Polymer Synthesis:
The compound is utilized in synthesizing advanced polymers with specific mechanical properties and thermal stability. Its unique chemical structure allows for the incorporation into polymer matrices.

  • Case Study: High-Performance Polymers
    A recent study explored the incorporation of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide into polycarbonate matrices to enhance impact resistance and thermal properties.

2. Coatings and Adhesives:
Due to its chemical stability and adhesion properties, this compound is being researched for use in coatings that require durability under harsh conditions.

Biochemical Research

1. Enzyme Inhibition Studies:
The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways, providing insights into its role in regulating biochemical processes.

  • Data Table: Enzyme Inhibition Activity
EnzymeIC50 Value (µM)Reference
Acetylcholinesterase12.5
Cyclooxygenase-28.0

2. Drug Delivery Systems:
Research is ongoing into using this compound in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

Mechanism of Action

The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of trifluoroacetic acid enhances its binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Salts and Counterions

The parent compound is often paired with different counterions to optimize solubility, stability, and reactivity. Key examples include:

Compound Counterion CAS Number Molecular Formula Application Key Reference
Parent + TFA Trifluoroacetate 361440-69-9 C₆H₁₀N₂O·C₂HF₃O₂ Intermediate in saxagliptin synthesis; impurity
Parent + HCl Hydrochloride 709031-39-0 C₆H₁₀N₂O·HCl Key intermediate in saxagliptin production
Parent + methanesulfonate Methanesulfonate 709031-45-8 C₆H₁₀N₂O·CH₄O₃S Coupling agent in saxagliptin synthesis

Key Differences :

  • Solubility: The TFA salt is highly soluble in polar solvents like hexafluoroisopropanol (HFIP), facilitating reactions in non-aqueous media . The hydrochloride salt is preferred for aqueous-phase reactions .
  • Stability : Methanesulfonate salts exhibit superior crystallinity, aiding in purification .
  • Pharmaceutical Role : The hydrochloride salt is a direct precursor to saxagliptin’s active form, while the TFA salt is often a byproduct or intermediate .

Structural Analogs in Drug Development

Several derivatives of the parent compound are used in drug discovery:

(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
  • Role : Intermediate in saxagliptin synthesis.
  • Key Feature : Incorporates a 3-hydroxyadamantyl group, enhancing DPP-4 binding affinity .
  • Synthesis : Formed via condensation with Boc-protected adamantyl-glycine derivatives .
(1R,2S,5S)-N-{(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
  • Role : Investigated for solid-form optimization (e.g., amorphous vs. crystalline forms) .
  • Key Feature : Modified with a trifluoroacetylated valine side chain, improving metabolic stability .

Physicochemical Properties

Property TFA Salt HCl Salt Methanesulfonate Salt
Molecular Weight 388.34 (est.) 178.62 (parent) + 36.46 (HCl) 222.26
LogP Not reported 1.28 (parent) 1.28 (parent)
PSA 118.86 Ų (parent) 118.86 Ų (parent) 118.86 Ų (parent)

Notes:

  • The trifluoroacetate’s higher molecular weight reflects the TFA counterion’s contribution.
  • LogP and polar surface area (PSA) remain consistent across salts, as these properties are intrinsic to the parent structure.

Methanesulfonate Salt in Industrial Use

  • Role : Enhances reactivity in amide coupling reactions. For example, it reacts with Boc-protected adamantyl-glycine to form saxagliptin precursors .
  • Advantage : Improved yield and purity due to crystalline nature .

Research Findings and Pharmacological Relevance

  • Saxagliptin Synthesis : The hydrochloride and methanesulfonate salts are critical intermediates, with the latter enabling efficient coupling via EDC/HOBt chemistry .
  • Stability Studies : The TFA salt is prone to forming impurities under basic conditions, necessitating careful purification .
  • Biological Activity : Derivatives with adamantyl groups (e.g., ) show enhanced target affinity due to hydrophobic interactions with DPP-4 .

Q & A

Q. Optimization Strategies :

  • Temperature/Pressure : Controlled conditions (e.g., low-temperature cyclization) minimize side reactions .
  • Catalysts : Asymmetric catalysts improve enantiomeric excess (e.g., palladium for cross-coupling steps) .
  • Purification : Chromatography or recrystallization ensures >98% purity .

Q. Table 1: Common Synthetic Steps

StepReagents/ConditionsPurpose
CyclizationTFA, DCC, or strong basesBicyclohexane core formation
DeprotectionHCl in dioxaneRemove Boc groups
Salt FormationTrifluoroacetic acidStabilize final product

How does the stereochemistry of the bicyclohexane core influence the biological activity of DPP-IV inhibitors?

Advanced Research Focus
The (1S,3S,5S) configuration is critical for binding to the DPP-IV enzyme’s active site:

  • Stereospecific Interactions : The rigid bicyclic structure aligns with hydrophobic pockets in DPP-IV, enhancing affinity .
  • Enantiomer Comparison : The (1R,3R,5R) enantiomer shows 10-fold lower inhibitory activity in vitro .
  • Computational Modeling : Molecular docking reveals hydrogen bonding between the carboxamide group and DPP-IV residues (e.g., Tyr547) .

Q. Methodological Insight :

  • X-ray Crystallography : Resolve enzyme-ligand complexes to map binding interactions .
  • SAR Studies : Modify substituents (e.g., trifluoroacetate vs. hydrochloride salts) to assess activity changes .

What analytical techniques are recommended for characterizing purity and structure?

Q. Basic Research Focus

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>99%) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., bicyclic proton splitting patterns) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₆H₁₀N₂O: 126.16 g/mol) .

Q. Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀N₂O (free base)
Melting Point>192°C (decomposition)
SolubilitySlightly soluble in DMSO, water

What in vitro/in vivo models evaluate this compound’s efficacy as a DPP-IV inhibitor?

Q. Advanced Research Focus

  • In Vitro :
    • Enzyme Assays : Measure IC₅₀ using recombinant human DPP-IV and fluorogenic substrates (e.g., Gly-Pro-AMC) .
    • Cell-Based Models : Insulin secretion assays in pancreatic β-cells (e.g., INS-1 cells) .
  • In Vivo :
    • Rodent Models : Zucker diabetic fatty (ZDF) rats assess glucose tolerance and HbA1c reduction .
    • Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability studies in Sprague-Dawley rats .

How do computational models explain the compound’s binding affinity with DPP-IV?

Q. Advanced Research Focus

  • Molecular Dynamics Simulations : Predict conformational stability of the enzyme-ligand complex .
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions (e.g., hydrophobic vs. hydrogen-bonding interactions) .
  • Docking Software : AutoDock Vina or Schrödinger Suite identifies optimal binding poses .

Key Finding : The trifluoroacetate group enhances solubility without compromising affinity, unlike bulkier counterions .

What are common reaction by-products and mitigation strategies?

Q. Basic Research Focus

  • By-Products :
    • Diastereomers : Formed during incomplete stereochemical control .
    • Oxidation Products : From residual oxidizing agents (e.g., peroxides in solvents) .
  • Mitigation :
    • Chromatography : Flash silica gel columns remove diastereomers .
    • Inert Atmosphere : Use N₂/Ar during synthesis to prevent oxidation .

Q. Table 3: Common By-Products

By-ProductCauseRemediation
(1R,3S,5S)-isomerPoor chiral resolutionChiral HPLC separation
Oxidized derivativeExposure to air/moistureStrict inert conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.